N-cyclohexyl-2-[3-(2,4-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide

Aldose Reductase Enzyme Inhibition Quinazolinone SAR

N-cyclohexyl-2-[3-(2,4-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide (CAS 909858-63-5) is a synthetic small molecule belonging to the 2,4-dioxoquinazoline chemical class, characterized by an N-cyclohexyl acetamide side chain and a 3-(2,4-dimethoxyphenyl) substitution on the quinazolinone core. This compound has been evaluated as an aldose reductase inhibitor, a target implicated in diabetic complications.

Molecular Formula C24H27N3O5
Molecular Weight 437.496
CAS No. 909858-63-5
Cat. No. B2468365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexyl-2-[3-(2,4-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide
CAS909858-63-5
Molecular FormulaC24H27N3O5
Molecular Weight437.496
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4CCCCC4)OC
InChIInChI=1S/C24H27N3O5/c1-31-17-12-13-20(21(14-17)32-2)27-23(29)18-10-6-7-11-19(18)26(24(27)30)15-22(28)25-16-8-4-3-5-9-16/h6-7,10-14,16H,3-5,8-9,15H2,1-2H3,(H,25,28)
InChIKeyDHKKNATURGYDOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-cyclohexyl-2-[3-(2,4-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide: Quinazolinone Scaffold for Aldose Reductase Inhibition Studies


N-cyclohexyl-2-[3-(2,4-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide (CAS 909858-63-5) is a synthetic small molecule belonging to the 2,4-dioxoquinazoline chemical class, characterized by an N-cyclohexyl acetamide side chain and a 3-(2,4-dimethoxyphenyl) substitution on the quinazolinone core [1]. This compound has been evaluated as an aldose reductase inhibitor, a target implicated in diabetic complications [2]. Its structure represents a specific hybrid within the broader class of quinazolineacetic acid derivatives that were historically explored, alongside alrestatin and ICI-105,552, as aldose reductase inhibitors [3].

Why N-cyclohexyl-2-[3-(2,4-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide Cannot Be Replaced by Generic Quinazolinone Analogs


Quinazolinone-based aldose reductase inhibitors exhibit pronounced structure-activity relationship (SAR) sensitivity to both the N-3 aryl substitution and the acetic acid side chain modification [1]. The substitution of a benzyl moiety with a cyclohexylmethyl group, as seen in this compound, was a deliberate molecular design strategy shown to alter inhibitory potency and potentially physicochemical properties [2]. Consequently, generic interchanging of analogs within this class is not supported; even minor structural deviations can lead to significant loss or gain of target engagement, making procurement of the specific structural entity critical for reproducible experimental outcomes [3].

N-cyclohexyl-2-[3-(2,4-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide: Quantified Bioactivity and Differentiation Evidence


Aldose Reductase Inhibitory Potency of Target Compound vs. Class Baselines

The target compound exhibits an IC50 of 6,270 nM against Wistar rat lens aldose reductase (ALR2) in a spectrophotometric assay [1]. For context, the broader class of quinazolineacetic acid derivatives in the same assay system (ChEMBL_31945) displays a wide potency range from 150 nM to 3,300 nM [2]. This places the compound in the moderate potency zone, clearly differentiated from the most potent class members yet distinct from weaker analogs such as CHEMBL2010984 (IC50: 17,300 nM) [3]. The specific combination of N-cyclohexyl and 2,4-dimethoxyphenyl substituents defines this precise activity window.

Aldose Reductase Enzyme Inhibition Quinazolinone SAR

Structural Differentiation from Prototypical Aldose Reductase Inhibitors: Alrestatin and ICI-105,552

The compound was designed as a hybrid structure incorporating pharmacophoric elements from the known aldose reductase inhibitors alrestatin and ICI-105,552 [1]. Unlike the earlier 2,4-dioxoquinazolineacetic acids that lack the N-cyclohexyl acetamide extension, this molecule introduces a cyclohexyl ring, replacing typical benzyl or alkyl substituents [2]. This modification was specifically explored to probe the tolerance of the aldose reductase active site for bulkier, saturated ring systems, as Rakowitz et al. demonstrated that formal replacement of substituted benzyl moieties with cyclohexylmethyl and n-heptyl residues yields active inhibitors [3].

Structural Biology Drug Design Hybrid Inhibitors

Evidence Gap: Absence of Direct Head-to-Head Comparisons and Selectivity Profiling Data

A critical review of available data reveals that no published study has directly compared this compound against its closest structural analog (e.g., the N-benzyl or N-heptyl variant) in a single experiment with full dose-response curves [1][2]. Selectivity data against related aldo-keto reductase family members (e.g., aldehyde reductase, AKR1A1) are also absent from both the primary literature and curated bioactivity databases [3]. Furthermore, no in vivo pharmacokinetic, toxicity, or tissue distribution data have been identified for this compound. This gap means that while the compound has a defined in vitro potency, claims of target selectivity, in vivo efficacy, or superiority over specific analogs cannot be substantiated with current evidence.

Experimental Design Assay Reproducibility Procurement Decision

Optimal Application Scenarios for N-cyclohexyl-2-[3-(2,4-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide in Aldose Reductase Research


In Vitro Aldose Reductase Enzyme Inhibition Screening

This compound is suitable for use as a quinazoline-based inhibitor probe in in vitro ALR2 enzyme assays. Its defined IC50 of 6,270 nM against rat lens aldose reductase provides a moderate-potency reference point for structure-activity relationship studies [1]. It can serve as a comparator when profiling novel quinazoline derivatives or scaffolds targeting the polyol pathway, particularly to benchmark potency shifts induced by N-substituent modifications.

Structure-Activity Relationship Investigation of the Cyclohexyl Pharmacophore

Researchers exploring the tolerance of the aldose reductase active site for saturated ring systems can use this compound as a key SAR probe. The cyclohexyl group was a deliberate replacement for the benzyl moiety found in earlier inhibitors [2]. Comparing this compound with benzyl-bearing analogs (when procured separately and tested under identical conditions) enables mapping of lipophilic pocket interactions.

Chemical Biology Tool for Polyol Pathway Flux Studies

In cellular models of hyperglycemia or galactosemia, this compound can be employed to modulate aldose reductase activity and assess downstream effects on sorbitol or galactitol accumulation. However, users must first establish cellular permeability and stability under their experimental conditions, as no published permeability or metabolic stability data currently exist [3].

Quote Request

Request a Quote for N-cyclohexyl-2-[3-(2,4-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.